4-(2-Furoyl)piperazine-1-carboximidamide sulfate
Description
Properties
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2.H2O4S/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8;1-5(2,3)4/h1-2,7H,3-6H2,(H3,11,12);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRLHLTVVEFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Furoyl)piperazine-1-carboximidamide sulfate: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive preliminary research overview of the novel compound 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. Due to the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds to project its chemical properties, propose a viable synthetic pathway, and explore its potential pharmacological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for future investigation of this promising chemical entity. The core structure, combining a furoylpiperazine moiety with a carboximidamide (guanidine) group, suggests a rich potential for diverse biological activities, drawing from the established profiles of its constituent chemical classes.
Introduction: The Rationale for a Novel Guanidinylated Furoylpiperazine
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] The combination of a piperazine core with other pharmacologically active moieties has been a fruitful strategy in drug discovery.[2][3]
The furoyl group, a five-membered aromatic heterocycle, is also a common feature in bioactive molecules. The addition of a carboximidamide (guanidine) functional group introduces a highly basic, delocalized cationic center. Guanidine-containing compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, often mediated by their ability to interact with biological macromolecules.[4][5][6]
This guide focuses on the sulfate salt of 4-(2-Furoyl)piperazine-1-carboximidamide, a molecule that synergistically combines these three key structural features. We will explore the scientific basis for its design, potential synthesis, and the spectrum of biological activities it may exhibit.
Physicochemical Properties and Characterization
| Property | Inferred Value/Characteristic | Source of Inference |
| Molecular Formula | C10H14N4O2 · H2SO4 | Deduced from structure |
| Molecular Weight | 320.33 g/mol (sulfate salt) | Calculated |
| Appearance | Likely a crystalline solid | General property of salts |
| Melting Point | Expected to be higher than 1-(2-Furoyl)piperazine (67-70 °C) due to salt formation | [7] |
| Solubility | Expected to have good aqueous solubility due to the sulfate salt and polar nature of the molecule | [1] |
| pKa | The guanidinium group is expected to have a high pKa (~13.5), remaining protonated over a wide physiological pH range. The piperazine nitrogens will have lower pKa values. | General guanidine properties |
Analytical Characterization Workflow:
A logical workflow for the characterization of a newly synthesized batch of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate would involve a multi-pronged analytical approach to confirm its identity, purity, and stability.
Caption: Proposed guanidinylation reaction scheme.
Experimental Protocol:
-
Dissolve 1-(2-Furoyl)piperazine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a base, for example, N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.
-
To this mixture, add 1H-Pyrazole-1-carboxamidine hydrochloride (1-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Salt Formation
The purified free base can then be converted to its sulfate salt to potentially improve its stability and aqueous solubility.
Experimental Protocol:
-
Dissolve the purified 4-(2-Furoyl)piperazine-1-carboximidamide in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount of sulfuric acid (dissolved in the same solvent) to the solution with stirring.
-
The sulfate salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Potential Biological Activities and Therapeutic Applications
The hybrid structure of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate suggests a range of potential biological activities. The piperazine core is a versatile scaffold found in drugs targeting the central nervous system, as well as in anti-infective and anti-cancer agents. [1][8][9]The guanidinium group is a known pharmacophore in antimicrobial and anticancer compounds. [4][5] Potential Therapeutic Areas:
-
Antimicrobial Agents: A significant number of piperazine derivatives have demonstrated antibacterial and antifungal properties. [9][10]Furthermore, the guanidine moiety is a key feature of several antimicrobial agents. [4]It is plausible that the target compound could exhibit broad-spectrum antimicrobial activity.
-
Anticancer Agents: Piperazine-containing compounds have been investigated as anticancer agents, with some acting as tubulin inhibitors or targeting other cellular pathways. [11]The guanidine group can facilitate interactions with DNA, suggesting a potential mechanism for anticancer activity. [5]* Enzyme Inhibition: The furoylpiperazine moiety has been associated with the inhibition of enzymes like tyrosinase. [12]Additionally, piperazine carboxamide derivatives have been explored as inhibitors of enzymes such as α-glucosidase, which is relevant to diabetes treatment. [13][14]* CNS Disorders: Many piperazine-containing drugs are active in the central nervous system, acting on various receptors. [8][15]While the highly polar guanidinium group might limit blood-brain barrier penetration, this could be explored through further chemical modification.
Proposed In Vitro Screening Cascade:
To elucidate the biological profile of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a tiered screening approach is recommended.
Caption: Proposed in vitro screening cascade.
Future Directions and Conclusion
The preliminary research presented in this guide suggests that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is a molecule with significant potential for further investigation. The combination of a privileged piperazine scaffold with a bioactive guanidine group warrants its synthesis and comprehensive biological evaluation.
Key future research steps should include:
-
Synthesis and Characterization: The proposed synthetic route should be validated, and the compound fully characterized using modern analytical techniques.
-
In Vitro Biological Evaluation: A broad screening against various biological targets, as outlined in the proposed cascade, should be undertaken to identify its primary pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and testing of analogs will be crucial to optimize potency and selectivity.
-
In Vivo Studies: Promising candidates from in vitro and SAR studies should be advanced to appropriate animal models to assess their efficacy and pharmacokinetic profiles.
References
-
Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. PubMed Central. [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]
-
Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed. [Link]
-
Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. [Link]
-
The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. [Link]
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PubMed Central. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
Synthesis of piperazine carboxamide substituted vanillin; Theoretical and experimental investigation of biological activities. Semantic Scholar. [Link]
- Process for preparing 2-(4-(2-furoyl)-piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline or its hydrochloric or hydrobromic salt.
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]
-
(PDF) Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. ResearchGate. [Link]
-
United States Patent (19). Googleapis.com. [Link]
-
1-(2-Furoyl)piperazine. PubChem. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]
-
Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO). [Link]
-
1-(2-Furoyl)piperazine. PharmaCompass.com. [Link]
-
Drugs and bioactive molecules containing a guanidine motif (red), and.... ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. [Link]
-
Synthesis and Pharmacological Effects of Optically Active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride. PubMed. [Link]
-
Piperazine amide derivative, preparation method therefor, and use thereof in medicine. PubChem. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Publications. [Link]
-
1-(2-FURANYLCARBONYL)-PIPERAZINE. ChemBK. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 7. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biosynth.com [biosynth.com]
- 13. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]
"4-(2-Furoyl)piperazine-1-carboximidamide sulfate" literature review
An In-depth Technical Guide to 4-(2-Furoyl)piperazine-1-carboximidamide Sulfate: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Disclaimer: The following document is a technical guide based on a comprehensive literature review of the constituent chemical moieties and related compounds of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. As of the date of this publication, this specific molecule is not extensively characterized in published literature. Therefore, this guide presents a scientifically-grounded projection of its synthesis, properties, and potential applications to aid researchers and drug development professionals in its further investigation.
Introduction: A Molecule of Synthetic and Therapeutic Intrigue
4-(2-Furoyl)piperazine-1-carboximidamide sulfate is a novel chemical entity that stands at the confluence of several pharmacologically significant structural motifs. The molecule is comprised of a central piperazine ring, a versatile scaffold in medicinal chemistry, functionalized with a 2-furoyl group and a carboximidamide moiety, and is presented as a sulfate salt. The strategic combination of these components suggests a rich potential for diverse biological activity.
The piperazine core is a ubiquitous feature in a vast array of approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a linker for various functional groups.[1][2] The 2-furoyl group, a five-membered aromatic ring containing oxygen, is also a constituent of many biologically active compounds. The carboximidamide group, a close structural analog and bioisostere of the guanidine functionality, is known to interact with various biological targets. The formulation as a sulfate salt is a common strategy in pharmaceutical development to enhance stability and solubility.[3][4]
This guide will provide a comprehensive overview of the putative synthesis, physicochemical properties, and potential pharmacological profile of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, drawing upon the established chemistry and biology of its constituent parts.
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate can be envisioned as a three-step process, commencing with commercially available starting materials.
Step 1: Synthesis of 1-(2-Furoyl)piperazine
The initial step involves the acylation of piperazine with a 2-furoyl derivative. A common and effective method is the reaction of piperazine with 2-furoyl anhydride.
Experimental Protocol: Synthesis of 1-(2-Furoyl)piperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this, add a solution of 2-furoyl anhydride (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield 1-(2-Furoyl)piperazine as a solid.[5]
Step 2: Formation of the Carboximidamide Moiety
The introduction of the carboximidamide group onto the secondary amine of 1-(2-Furoyl)piperazine can be achieved through reaction with cyanamide.
Experimental Protocol: Synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide
-
Reaction Setup: Dissolve 1-(2-Furoyl)piperazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.
-
Addition of Cyanamide: Add an aqueous solution of cyanamide (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours. The reaction should be monitored by LC-MS for the formation of the desired product.
-
Isolation of the Free Base: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH) to ensure the product is in its free base form. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the crude 4-(2-Furoyl)piperazine-1-carboximidamide. Further purification can be achieved by chromatography if necessary.[6]
Step 3: Formation of the Sulfate Salt
The final step is the formation of the sulfate salt to potentially improve the compound's stability and handling properties.
Experimental Protocol: Synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide Sulfate
-
Salt Formation: Dissolve the purified 4-(2-Furoyl)piperazine-1-carboximidamide free base (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Sulfuric Acid: In a separate flask, prepare a solution of sulfuric acid (0.5 eq for the sulfate salt, assuming a 2:1 drug-to-sulfate ratio, or 1.0 eq for the bisulfate salt) in the same solvent. Add the sulfuric acid solution dropwise to the solution of the free base with vigorous stirring.
-
Precipitation and Isolation: The sulfate salt is expected to precipitate out of the solution. The slurry can be stirred for an additional 1-2 hours at room temperature to ensure complete precipitation. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 4-(2-Furoyl)piperazine-1-carboximidamide sulfate.[3][4]
Caption: Proposed synthetic workflow for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate.
Physicochemical Properties: A Theoretical Profile
The anticipated physicochemical properties of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate are summarized in the table below. These are estimations based on the constituent functional groups and general principles of medicinal chemistry.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₄N₄O₂ · H₂SO₄ | Based on the proposed structure. |
| Molecular Weight | 316.33 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for organic salts. |
| Solubility | Expected to be soluble in water | The sulfate salt form and the polar functional groups should enhance aqueous solubility compared to the free base. |
| pKa | Estimated basic pKa > 10 | The carboximidamide group is strongly basic, similar to guanidine. The piperazine nitrogens will also contribute to the basicity. |
| Stability | Likely more stable as a sulfate salt | Salt formation generally improves the chemical and physical stability of piperazine derivatives, reducing hygroscopicity and degradation.[3] |
| LogP | Low to moderate | The polar nature of the molecule, particularly in its protonated salt form, would suggest a lower LogP value, which could influence membrane permeability. |
Putative Mechanism of Action and Pharmacological Profile
Based on the known biological activities of related compounds, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate may exhibit a range of pharmacological effects.
Antifungal Activity
A study on piperazine-1-carboxamidine derivatives has shown that these compounds can exert fungicidal activity against Candida albicans.[7] The proposed mechanism of action is the induction of endogenous reactive oxygen species (ROS) accumulation, leading to oxidative stress and cell death.[7] It is plausible that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate could share this mechanism.
Caption: Putative mechanism of antifungal action.
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their diverse activities within the central nervous system, with many approved drugs for conditions such as psychosis, depression, and anxiety featuring this scaffold.[2] Furthermore, piperazine-1-carboximidamide has been shown to selectively increase the concentration of agmatine in the brain, suggesting potential neuroprotective and cognitive-enhancing effects.[6] The furoyl moiety can also be found in compounds with CNS activity. Therefore, it is reasonable to hypothesize that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate could penetrate the blood-brain barrier and modulate various neurotransmitter systems.
Other Potential Activities
The precursor, 1-(2-Furoyl)piperazine, has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production.[8] This suggests a possible application in treating hyperpigmentation disorders. Additionally, the broad spectrum of activities associated with piperazine derivatives includes antibacterial, antiviral, and anticancer effects, which could be explored for the target compound.[9][10]
Potential Therapeutic Applications
Given the pharmacological profile discussed above, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate could be a lead compound for the development of new therapeutics in several areas:
-
Infectious Diseases: As a novel antifungal agent, particularly for infections caused by Candida species. Its potential antibacterial and antiviral properties also warrant investigation.
-
Neurological and Psychiatric Disorders: For conditions where modulation of agmatinergic or other neurotransmitter systems is beneficial, such as neurodegenerative diseases, depression, or anxiety.
-
Dermatology: As a topical agent for the treatment of hyperpigmentation disorders.
-
Oncology: The potential for anticancer activity, a common feature of piperazine derivatives, should be explored.
Challenges and Future Directions
The development of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is not without its potential challenges. The high basicity of the carboximidamide group could lead to poor oral bioavailability due to extensive protonation at physiological pH, which can limit membrane permeability.[1] This is a common challenge with guanidine and its bioisosteres.
Future research should focus on:
-
Confirmation of Synthesis and Structure: The proposed synthetic route needs to be experimentally validated, and the structure of the final compound and its intermediates must be unequivocally confirmed using modern analytical techniques (NMR, MS, IR, etc.).
-
In Vitro Pharmacological Profiling: A comprehensive screening of the compound against a panel of fungal and bacterial strains, as well as a variety of CNS receptors and enzymes, is necessary to elucidate its primary mechanism of action and off-target effects.
-
Pharmacokinetic Studies: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies will be crucial to assess its drug-like properties and to address the potential issue of poor bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the furoyl and piperazine moieties could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). Retrieved from [Link]
- François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721.
- A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2021).
- Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications to address developability problems. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 435-458). Academic Press.
- Synthesis and biological activity of piperazine deriv
- Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspart
- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (1988).
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2021). MDPI.
- A Technical Guide to the Physicochemical Properties of Piperazine Salts. (n.d.). Benchchem.
- Crystal structure and characterization of the sulfamethazine–piperidine salt. (2018).
- 1-(2-Furoyl)piperazine. (n.d.). Biosynth.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.
- Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023). PubMed.
- N-Edited Guanine Isosteres. (2023).
- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Piperazine-1-carboximidamide. (2023). Smolecule.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Piperazine-1-carboximidamide | 45695-84-9 [smolecule.com]
- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperazine Carboximidamide Compounds in Drug Discovery
This guide provides an in-depth exploration of piperazine carboximidamide compounds, a promising class of molecules in modern drug discovery. We will delve into their synthesis, mechanisms of action, and therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of technical accuracy and practical wisdom.
The Piperazine Carboximidamide Scaffold: A Privileged Structure with Unique Properties
The piperazine ring is a common motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1][2] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties like solubility and basicity make it a versatile building block.[3][4] The two nitrogen atoms in the six-membered ring can be functionalized to fine-tune the molecule's interaction with biological targets and improve its pharmacokinetic profile.[3][4]
The incorporation of a carboximidamide group (also known as a guanidine group) onto the piperazine scaffold introduces a unique set of properties. The guanidinium cation is a strong base that is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. This can significantly enhance binding affinity and specificity.
Synthetic Strategies for Piperazine Carboximidamide Derivatives
The synthesis of piperazine carboximidamide compounds can be approached through several routes, often starting from a protected piperazine derivative. A common strategy involves the guanylation of a piperazine nitrogen.
Protocol 1: General Synthesis of Piperazine Carboximidamide Derivatives
This protocol outlines a common method for the synthesis of N-substituted piperazine-1-carboximidamide derivatives.
Step 1: Protection of Piperazine
-
Rationale: To ensure selective reaction at one of the piperazine nitrogens, the other nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
-
Procedure:
-
Dissolve piperazine in a suitable solvent (e.g., dichloromethane).
-
Add one equivalent of di-tert-butyl dicarbonate (Boc)₂O.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Purify the resulting mono-Boc-piperazine by column chromatography.
-
Step 2: Guanylation
-
Rationale: The free secondary amine of mono-Boc-piperazine is reacted with a guanylating agent to introduce the carboximidamide functionality.
-
Procedure:
-
Dissolve mono-Boc-piperazine in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Heat the reaction mixture as required and monitor for completion.
-
Work up the reaction and purify the protected piperazine carboximidamide intermediate.
-
Step 3: Deprotection
-
Rationale: The protecting groups (on the piperazine and the carboximidamide) are removed to yield the final compound.
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent.
-
For Boc groups, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
After completion, neutralize the reaction and purify the final piperazine carboximidamide compound.
-
Diagram 1: General Synthetic Workflow
Caption: Proposed mechanism of antifungal action for certain piperazine carboximidamide compounds.
Structure-Activity Relationship (SAR) and Lead Optimization
The biological activity of piperazine carboximidamide compounds is highly dependent on the nature and position of substituents on the piperazine ring and any associated aromatic moieties.
-
For Antifungal Activity: SAR studies have shown that piperazine-1-carboxamidine analogues with large substituents (atoms or side chains) on a phenyl group, particularly at the R(3) and R(5) positions, exhibit higher ROS accumulation in Candida albicans and greater fungicidal activity. [5]
-
For α-Glucosidase Inhibition: In a series of pyrimidinyl-piperazine carboxamides, compounds with an S-configuration at a chiral center were found to be up to 5-fold more active than their R-configuration counterparts. [6]This highlights the importance of stereochemistry in target engagement.
Pharmacokinetic (ADME) and Toxicological Considerations
The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. [7]The basic nitrogen atoms can enhance aqueous solubility and allow for salt formation. However, it is crucial to balance these properties to ensure adequate membrane permeability for oral absorption and distribution to the target tissues. [8][9] Table 1: Key ADMET Parameters to Consider
| Parameter | Description | Importance in Drug Development |
| Absorption | The process by which a drug enters the bloodstream. | Determines bioavailability after oral administration. |
| Distribution | The reversible transfer of a drug from the bloodstream to various tissues. | Affects the concentration of the drug at its site of action. |
| Metabolism | The chemical modification of a drug by the body, primarily in the liver. | Influences the drug's half-life and potential for drug-drug interactions. Piperazine derivatives are often metabolized by cytochrome P450 enzymes. [10] |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |
| Toxicity | The potential for a drug to cause adverse effects. | A critical factor for patient safety. High doses of some piperazine compounds have been associated with neurotoxicity. [11][12][13] |
In silico ADME/Tox predictions are valuable tools in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. [14]
Key Experimental Protocols and Workflows
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is used to determine the inhibitory activity of piperazine carboximidamide compounds against α-glucosidase.
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
pNPG substrate
-
Test compounds (piperazine carboximidamide derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the test compound dilutions or control to the respective wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
-
Diagram 3: Screening Cascade for Drug Discovery
Caption: A typical screening cascade for the evaluation of new chemical entities in a drug discovery program.
Future Perspectives and Conclusion
Piperazine carboximidamide compounds represent a versatile and promising scaffold in drug discovery. Their unique structural and physicochemical properties, particularly the presence of the guanidinium group, enable strong interactions with a variety of biological targets. The synthetic accessibility of these compounds allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Exploring new therapeutic targets: The potential of this scaffold is not limited to the targets discussed here. High-throughput screening of piperazine carboximidamide libraries against a broader range of biological targets could uncover novel therapeutic applications.
-
Structure-based drug design: As more crystal structures of these compounds in complex with their targets become available, structure-based design approaches can be employed to rationally design next-generation inhibitors with improved properties.
-
Addressing challenges: Further investigation into the toxicological profile of this class of compounds is necessary to ensure their safety. Optimizing brain penetration for CNS targets also remains a key challenge.
References
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
ResearchGate. Recent Advances in Piperazine Synthesis | Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available at: [Link]
-
European Commission. Opinion on the results ofthe RA of Piperazine (HH), CSTEE plenary. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
PubMed. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available at: [Link]
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]
-
PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Available at: [Link]
-
ScienceDirect. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available at: [Link]
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]
-
PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. Available at: [Link]
-
ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
NJ.gov. PIPERAZINE - HAZARD SUMMARY. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. nj.gov [nj.gov]
- 14. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. The piperazine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The incorporation of a furoyl group and a carboximidamide (guanidine) moiety introduces unique structural features that may confer novel biological properties. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methodologies for assessing the potential therapeutic applications of this compound, targeting an audience of researchers, scientists, and professionals in drug development.
Introduction: Rationale and Potential Applications
The piperazine ring is a privileged scaffold in drug discovery due to its versatile chemical handles at the 1 and 4 positions, allowing for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties.[2] Furan-containing compounds also exhibit a broad spectrum of pharmacological activities.[3] The guanidinium group, the protonated form of the carboximidamide, is a common feature in biologically active molecules, known for its ability to form strong hydrogen bonds and its role in molecular recognition.
The combination of these three moieties—furoyl, piperazine, and carboximidamide—in the target compound, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, suggests several potential avenues for biological investigation:
-
Antimicrobial Activity: Furoyl-piperazine derivatives have demonstrated antibacterial properties.[4] The guanidinium group is also a known pharmacophore in antimicrobial agents.
-
Anticancer Properties: Numerous piperazine derivatives have been investigated as antiproliferative agents.[5]
-
Receptor Modulation: The piperazine core is a common feature in compounds targeting neurotransmitter receptors.[6]
This guide provides a robust framework for the synthesis and evaluation of this novel compound.
Synthesis and Characterization
The synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is proposed as a multi-step process, commencing with the preparation of the key intermediate, 1-(2-Furoyl)piperazine.
Synthesis of 1-(2-Furoyl)piperazine
The initial step involves the acylation of piperazine with 2-furoyl chloride. A reliable method for this synthesis is described in the literature.[7]
Protocol 1: Synthesis of 1-(2-Furoyl)piperazine
-
Dissolve piperazine hexahydrate (194 g, 1 mole) in 250 mL of deionized water.
-
Adjust the pH of the solution to 4.5 by the slow addition of 6N HCl.
-
Concurrently add 2-furoyl chloride (130.5 g, 1 mole) and a 10% NaOH solution to the reaction mixture, maintaining the pH at 4.5. Monitor the pH closely throughout the addition.
-
After the addition is complete, continue stirring for 1 hour at room temperature.
-
Make the solution basic by adding 10% NaOH solution until the pH reaches 8.5.
-
Perform a continuous liquid-liquid extraction with chloroform for 36 hours.
-
Dry the combined chloroform extracts over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure, and purify the crude product by distillation to yield 1-(2-furoyl)piperazine.[7]
| Property | Value |
| Boiling Point | 132-138 °C at 0.6 mm Hg |
| Melting Point | 69-70 °C |
Proposed Synthesis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate
The conversion of 1-(2-Furoyl)piperazine to the target compound can be achieved through a two-step process involving cyanation followed by guanylation and salt formation.
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. prepchem.com [prepchem.com]
Application Note & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 1-(2-Furoyl)piperazine
Introduction: The Versatility of the 1-(2-Furoyl)piperazine Scaffold
1-(2-Furoyl)piperazine has emerged as a privileged starting material in medicinal chemistry and drug discovery. Its structure uniquely combines a furan ring, a known bioisostere for phenyl and thiophene rings with favorable metabolic properties, and a piperazine moiety, a common pharmacophore in centrally active agents due to its ability to cross the blood-brain barrier and engage in crucial hydrogen bonding interactions.
The true synthetic power of this molecule lies in its differentiated reactivity. The secondary amine of the piperazine ring serves as a highly accessible nucleophilic handle for a wide array of chemical transformations, allowing for systematic structural modifications. These modifications are pivotal for tuning the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This application note provides a detailed guide to the synthesis of novel derivatives from 1-(2-furoyl)piperazine, with a focus on robust protocols and the underlying chemical principles. We will explore the strategic N-alkylation of the piperazine core, a cornerstone reaction for building molecular diversity and developing potent ligands for various biological targets.
Core Synthetic Strategy: Nucleophilic Substitution at the N4-Position
The most common and effective strategy for derivatizing 1-(2-furoyl)piperazine involves the nucleophilic substitution reaction at the secondary amine (N4) of the piperazine ring. This reaction is typically an N-alkylation or N-arylation, which attaches a new substituent to the molecule, profoundly influencing its biological activity.
Mechanistic Rationale
The lone pair of electrons on the secondary amine nitrogen is readily available for nucleophilic attack on an electrophilic carbon atom (e.g., in an alkyl halide or aryl halide). The reaction proceeds via a standard SN2 or SNAr mechanism. The choice of base is critical; its role is to deprotonate the piperazine nitrogen, increasing its nucleophilicity, or to scavenge the acid (e.g., HBr, HCl) generated during the reaction, driving the equilibrium towards product formation. Common bases include potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or triethylamine (TEA). The choice of solvent is also important, with polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) being preferred as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.
The general workflow for this synthetic approach is outlined in the diagram below.
The Strategic Role of 1-(2-Furoyl)piperazine in the Synthesis of Quinazoline-Based Antihypertensive Agents: Application Notes and Protocols
This technical guide provides an in-depth exploration of the pivotal role of 1-(2-Furoyl)piperazine and its analogs as key intermediates in the synthesis of a clinically significant class of antihypertensive drugs: the quinazoline-based α1-adrenergic receptor antagonists. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the importance of this chemical scaffold.
Introduction: The Architectural Significance of the Piperazine Moiety
The piperazine ring is a recurring motif in medicinal chemistry, celebrated for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its unique conformational flexibility and basicity make it an invaluable scaffold or linker in molecular design.[1] In the context of antihypertensive agents like Prazosin, Terazosin, and Doxazosin, the 1-substituted piperazine core serves as a crucial linker between the quinazoline pharmacophore, responsible for α1-adrenoceptor binding, and a terminal acyl group, which modulates the drug's overall profile.[2][3]
1-(2-Furoyl)piperazine, in particular, is a cornerstone building block for Prazosin. Its synthesis and subsequent coupling to the quinazoline core represent a key strategic step in the overall manufacturing process of these vital medications. This guide will dissect this process, providing both the "how" and the "why" of the synthetic methodologies employed.
Mechanism of Action: Targeting the Alpha-1 Adrenergic Receptor
Prazosin and its analogs exert their antihypertensive effects by selectively blocking the α1-adrenergic receptors on vascular smooth muscle.[4] This antagonism inhibits the vasoconstrictive effects of catecholamines (like norepinephrine), leading to vasodilation of both arteries and veins, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[5] The general mechanism is depicted below.
Caption: Mechanism of action for Prazosin.
Synthetic Protocols and Methodologies
The synthesis of quinazoline-based antihypertensives generally follows a convergent approach where the key intermediate, 1-(2-Furoyl)piperazine or a related analog, is prepared separately and then coupled with a suitably functionalized quinazoline core.
Protocol 1: Synthesis of the Key Intermediate, 1-(2-Furoyl)piperazine
The acylation of piperazine is a fundamental step. A significant challenge in this synthesis is achieving mono-acylation, as the disubstituted product is a common byproduct. One effective strategy involves the in-situ formation of a piperazine monohydrochloride, which protects one of the nitrogen atoms, thereby favoring the desired mono-acylated product.[6]
Reaction:
Caption: Acylation of piperazine.
Step-by-Step Protocol:
-
Preparation of Piperazine Solution: In a reaction vessel equipped with a stirrer and dropping funnel, dissolve piperazine hexahydrate (1 mole) in water (250 ml).[3]
-
Acidification: Carefully acidify the solution to a pH of 4.5-5.0 with concentrated hydrochloric acid. This protonates one of the nitrogen atoms of the piperazine, effectively protecting it from acylation.
-
Acylation: While maintaining the temperature at 15-20°C and the pH between 4.5 and 5.0 by the simultaneous addition of a sodium hydroxide solution, add 2-furoyl chloride (1 mole) dropwise over a period of 1-2 hours. The controlled pH is critical to ensure the reactivity of the unprotected nitrogen while minimizing the formation of the di-acylated byproduct.
-
Work-up: After the addition is complete, stir the reaction mixture for an additional hour. Make the solution alkaline (pH > 10) with sodium hydroxide to deprotonate the remaining piperazine nitrogen.
-
Extraction and Purification: Extract the aqueous solution with a suitable organic solvent such as chloroform or dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-(2-Furoyl)piperazine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Protocol 2: Synthesis of Prazosin Hydrochloride
This protocol details the nucleophilic substitution reaction between 2-chloro-4-amino-6,7-dimethoxyquinazoline and the synthesized 1-(2-Furoyl)piperazine.
Overall Synthetic Pathway for Prazosin:
Caption: Synthesis of Prazosin Hydrochloride.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-4-amino-6,7-dimethoxyquinazoline (0.01 mol) in a suitable high-boiling point solvent such as isopropanol (40 ml) or methoxyethanol.[7]
-
Addition of Intermediate: Add 1-(2-Furoyl)piperazine (0.011 mol, a slight excess) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-120°C depending on the solvent) and maintain for 8-9 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Prazosin Free Base: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure. Quench the mixture in ice-water and neutralize with a base like sodium bicarbonate to precipitate the free base of Prazosin.[7] Filter the solid, wash with water, and dry.
-
Salt Formation: To prepare the hydrochloride salt for improved solubility and stability, dissolve the Prazosin free base in a suitable solvent like tetrahydrofuran (THF) at a low temperature (0-5°C).[7] Pass dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol.[7]
-
Purification and Characterization: The precipitated Prazosin hydrochloride is collected by filtration, washed with a cold solvent (like acetone), and dried.[6] The purity can be confirmed by measuring its melting point (278-280°C) and by spectroscopic methods.[5]
Protocol 3: Synthesis of a Prazosin Analog - Terazosin Hydrochloride
Terazosin is an analog of Prazosin where the furoyl group is replaced by a tetrahydrofuroyl group. The synthesis is analogous, utilizing 1-(tetrahydro-2-furoyl)piperazine as the key intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-chloro-4-amino-6,7-dimethoxyquinazoline (7.00 g) in methoxyethanol (50 ml), add 1-(tetrahydro-2-furoyl)piperazine (10.8 g).[8]
-
Reaction: Reflux the mixture for 3 hours.[8]
-
Isolation of Free Base: Concentrate the resulting clear solution under reduced pressure. Add an aqueous solution of potassium bicarbonate to precipitate the Terazosin free base.[8] Filter the solid and wash thoroughly with water.[8]
-
Salt Formation and Purification: Suspend the crude product in methanol and acidify with a solution of hydrogen chloride in isopropyl alcohol.[8] Concentrate the resulting solution and recrystallize the residue from isopropyl alcohol to yield Terazosin hydrochloride (8.12 g, m.p. 278°-279° C).[8]
Structure-Activity Relationship (SAR) and the Rationale for the Furoyl Moiety
The molecular architecture of Prazosin and its analogs has been finely tuned for optimal activity and selectivity. The key structural components and their influence on pharmacological activity are summarized below.
| Molecular Component | Role in Activity | Observations and Rationale |
| Quinazoline Ring | Pharmacophore | The 4-amino-6,7-dimethoxyquinazoline moiety is essential for high-affinity binding to the α1-adrenergic receptor. The methoxy groups, in particular, are critical for potency. |
| Piperazine Ring | Linker & Solubilizing Group | This ring provides the optimal spatial orientation between the quinazoline core and the acyl group.[9] Its basic nature also contributes to the water solubility of the molecule, which is important for its pharmacokinetic profile. Replacing the piperazine ring with a simple alkanediamine chain can maintain activity, but the potency is highly dependent on the chain length and N-methylation.[10] |
| Furoyl Group | Modulator of Affinity and Selectivity | The replacement of the furoyl moiety with other groups has a significant impact on the drug's affinity and selectivity for different α1-adrenoceptor subtypes. For example, replacing it with a lipoyl fragment can introduce antioxidant properties.[9] The tetrahydrofuroyl group in Terazosin maintains potent α1-antagonistic activity. |
The furoyl group is not merely a passive component. Its electronic properties and steric bulk contribute to the overall binding affinity of the molecule to the receptor. Modifications to this part of the molecule have been a key strategy in the development of second-generation α1-blockers with improved subtype selectivity and pharmacokinetic profiles.[9]
Analytical Characterization Data
The identity and purity of the synthesized compounds must be rigorously confirmed. Below is a summary of typical analytical data for Prazosin.
| Analytical Technique | Expected Results for Prazosin |
| Melting Point | 278-280 °C (for the hydrochloride salt)[5] |
| Infrared (IR) Spectroscopy (KBr Pellet) | Key absorption bands include aromatic C-C stretching (~1454 cm⁻¹), aliphatic C-H stretching (~2938 cm⁻¹), C=N stretching (~1644 cm⁻¹), and aromatic amine (C-N) stretching (~1221 cm⁻¹).[5] |
| ¹H NMR Spectroscopy | The spectrum will show characteristic signals for the aromatic protons of the quinazoline and furan rings, the methoxy groups, and the methylene protons of the piperazine ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of Prazosin (C₁₉H₂₁N₅O₄, M.W. 383.4 g/mol ) should be observed.[4] |
| UV-Vis Spectroscopy | In 0.1N HCl, Prazosin hydrochloride exhibits a λmax at approximately 254 nm.[5] |
Conclusion
1-(2-Furoyl)piperazine is a demonstrably vital building block in the synthesis of Prazosin and related antihypertensive agents. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of these important therapeutic compounds. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and the structure-activity relationships is paramount for any researcher working in this area. The provided methodologies, when executed with precision, offer a reliable pathway to these life-saving medications.
References
- Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (URL not available)
-
Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. PubMed Central. (URL: [Link])
-
Prazosin | C19H21N5O4 | CID 4893. PubChem. (URL: [Link])
-
Synthesis of piperazines. Organic Chemistry Portal. (URL: [Link])
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. (URL: [Link])
- WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
- KR810000956B1 - Process for preparing alpha-form of prazosin hydrochloride.
-
Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity. PubMed. (URL: [Link])
-
Preparation and characterization of prazosin hydrochloride with β-cyclodextrin and hydroxypropyl-β-cyclodextrin. ResearchGate. (URL: [Link])
-
Synthesis of 2[4-(Tetrahydro-2-furoy1)piperazinyl]-4-amino-6,7-dimethoxyquinazoline hydrochloride. PrepChem.com. (URL: [Link])
-
Significant Computed nuclear magnetic resonance (NMR) database for Prazosin and TPB, before and after the complex formation. ResearchGate. (URL: [Link])
-
DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Semantic Scholar. (URL: [Link])
-
Structure-activity Relationships for Prazosin and WB 4101 Analogues as Alpha 1-adrenoreceptor Antagonists. PubMed. (URL: [Link])
-
Synthesis and identification of the major metabolites of prazosin formed in dog and rat. PubMed. (URL: [Link])
-
Synthesis of N-(2-Furoyl)piperazine. PrepChem.com. (URL: [Link])
- SU1033002A3 - Process for preparing 2-(4-(2-furoyl)-piperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline or its hydrochloric or hydrobromic salt.
-
Identification of a prazosin metabolite and some preliminary data on its kinetics in hypertensive patients. PubMed. (URL: [Link])
-
PREPARATION, CHARACTERIZATION AND EVALUATION OF PRAZOSIN HYDROCHLORIDE LOADED PRONIOSOMES BY SLURRY METHOD. Jetir.Org. (URL: [Link])
- CN1083451C - Process for synthesizing doxazosin mesylate.
- 1 - Organic Syntheses Procedure. (URL not available)
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. (URL: [Link])
-
Effect of Counterions on Physicochemical Properties of Prazosin Salts. PubMed Central. (URL: [Link])
-
A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine. Frontiers. (URL: [Link])
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. (URL: [Link])
- Synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)4-(2-furoyl)piperazine. (URL not available)
-
Accurate mass measurement of synthetic analogues of prazosine by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. PubMed. (URL: [Link])
-
Optimization And Evaluation Of Prazosin Hydrochloride Floating Microspheres Using Response Surface Methodology. IOSR Journal. (URL: [Link])
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (URL: [Link])
- Formulation and evaluation of prazosin hydrochloride loaded solid lipid nanoparticles. (URL not available)
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. prepchem.com [prepchem.com]
- 4. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Furoyl)piperazine-1-carboximidamide Sulfate
Welcome to the technical support resource for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this highly polar, pharmacologically relevant molecule. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.
The inherent characteristics of this compound—a strongly basic guanidinium group, a moderately polar furoyl moiety, and its formulation as a sulfate salt—present a unique set of purification challenges. This guide is structured to address these challenges head-on in a practical, question-and-answer format.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the work-up and purification of your target compound.
Question 1: After neutralizing my reaction and performing an extraction, I see my product partitioning between the organic and aqueous layers, leading to low yield. What is happening and how can I fix it?
Answer: This is a classic issue when dealing with a salt of a strong base (the guanidinium group) and a strong acid (sulfuric acid). The guanidinium group (pKa ≈ 13.5) is protonated across a wide pH range.
-
Causality: At neutral or slightly basic pH, while the free base form of some impurities might be extracted into a solvent like ethyl acetate or dichloromethane, the highly polar 4-(2-Furoyl)piperazine-1-carboximidamide cation will remain predominantly in the aqueous phase. If you attempt to basify the solution to generate the free base for extraction, the guanidinium group's high pKa makes it difficult to deprotonate fully without potentially causing degradation of other functional groups, such as the furoyl amide, especially at elevated temperatures. The furoyl group itself can be sensitive to harsh basic conditions.[1][2][3]
-
Troubleshooting Strategy: Avoid relying on liquid-liquid extraction as your primary purification step for the final salt. The most effective approach is to work with the crude product as a solid precipitated from the reaction mixture.
-
Isolate the Crude Salt: After the guanylation reaction, carefully acidify the mixture with sulfuric acid to a pH of approximately 5-6. This ensures the product is fully in its salt form.
-
Precipitation/Crystallization: The sulfate salt may precipitate directly. If not, concentrate the aqueous solution under reduced pressure. The high polarity of the salt often means it will crash out from a concentrated aqueous solution, or you can induce precipitation by adding a miscible organic anti-solvent like isopropanol or acetone.
-
Filtration: Collect the crude solid by filtration and wash with a small amount of cold water or the anti-solvent used for precipitation to remove highly soluble inorganic impurities.
-
Question 2: I've isolated my crude product, but it's a sticky, oily solid. How can I induce crystallization and obtain a free-flowing powder?
Answer: "Oiling out" is a common problem for highly polar or impure compounds where the melting point of the impure solid is lower than the temperature of the crystallization solvent.[4] The guanidinium group's strong hydrogen bonding capacity can also lead to the formation of viscous, non-crystalline phases.
-
Causality: The presence of residual solvents (like DMF or DMSO from the reaction), excess guanylating reagent, or other polar impurities disrupts the formation of a stable crystal lattice. The molecule itself is highly polar, making it prone to forming amorphous solids or oils.
-
Troubleshooting Protocol: Solvent-Slurry & Trituration
-
Select an appropriate solvent system: You need a solvent in which your product is sparingly soluble at room temperature but impurities are more soluble. A good starting point is a polar, protic solvent like isopropanol (IPA) or ethanol. Acetone or acetonitrile can also be effective.
-
Perform a Slurry: Place the oily crude product in a flask with a stir bar. Add a moderate amount of your chosen solvent (e.g., 5-10 mL per gram of crude material).
-
Stir Vigorously: Stir the mixture at room temperature for several hours (4-24 hours). Often, the mechanical agitation is sufficient to break up the oil and induce the formation of a crystalline solid as it slowly dissolves and re-precipitates in a more ordered state.
-
Apply Gentle Heat (Optional): If a solid does not form at room temperature, gently warm the slurry (e.g., to 40-50°C) to increase solubility slightly, then allow it to cool slowly back to room temperature while stirring. Avoid boiling, as this may dissolve too much product.[5]
-
Collect and Dry: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Part 2: Strategic Purification Protocols
This section provides detailed, step-by-step methodologies for purifying your compound to a high degree of purity.
Protocol 1: Optimized Recrystallization of the Sulfate Salt
Recrystallization is the most cost-effective and scalable method for purifying solid compounds.[6][7] The key is selecting a solvent system where the compound's solubility is high in the hot solvent but low in the cold solvent.[8] For a polar salt like this, a mixed solvent system is often required.[9]
-
Principle: This protocol uses a binary solvent system: a polar "solvent" in which the compound is soluble when hot (e.g., water or methanol), and a less polar "anti-solvent" to reduce solubility upon cooling and induce crystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
Primary Solvent (Good Solvent): Start with deionized water or methanol.
-
Anti-Solvent (Poor Solvent): Isopropanol (IPA), ethanol, or acetonitrile are excellent choices. The two solvents must be fully miscible.[4]
-
-
Dissolution:
-
Place the crude, dry 4-(2-Furoyl)piperazine-1-carboximidamide sulfate in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot primary solvent (e.g., water at ~80°C) dropwise while stirring until the solid just dissolves. It is crucial to use the absolute minimum volume to ensure recovery.
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Induce Crystallization:
-
Allow the clear solution to cool slowly towards room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once cooling begins, slowly add the anti-solvent (e.g., IPA) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Gently re-heat the solution until it becomes clear again, then remove it from the heat source.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent (e.g., 1:5 water:IPA) to remove any remaining soluble impurities from the crystal surfaces.
-
Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvents.
-
Data Summary: Recommended Solvent Systems for Recrystallization
| Primary Solvent (Good) | Anti-Solvent (Poor) | Typical Ratio (v/v) | Notes |
| Water | Isopropanol (IPA) | 1:3 to 1:10 | Excellent for removing highly polar impurities. |
| Water | Ethanol | 1:3 to 1:8 | Similar to water/IPA, but ethanol may dissolve more product. |
| Methanol | Acetonitrile | 1:2 to 1:5 | Good for removing less polar impurities. Requires anhydrous conditions. |
| Methanol | Ethyl Acetate | 1:5 to 1:15 | Use with caution; may cause oiling if ratios are not optimized. |
Protocol 2: Chromatographic Purification for High-Purity Material
When recrystallization fails to remove a persistent impurity or when very high purity (>99.5%) is required, chromatography is the method of choice. Due to the high polarity and charge of the guanidinium group, standard reversed-phase (C18) or normal-phase (silica) chromatography is often ineffective.[10][11]
-
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful technique for separating highly polar and charged compounds.[10] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water). A water-rich layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.
Step-by-Step Methodology:
-
Column and Solvent Selection:
-
Stationary Phase: Use a bare silica gel column or a column packed with a diol- or amino-bonded phase.
-
Mobile Phase: A typical gradient runs from high organic to higher aqueous content.
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Water with a buffer/additive (e.g., 0.1% formic acid or 10 mM ammonium formate). The additive is crucial to ensure good peak shape and reproducibility.
-
-
-
Sample Preparation:
-
Dissolve the crude product in a solvent mixture that is weaker than the initial mobile phase to ensure it binds to the top of the column. A mixture of 90:10 ACN:water with a small amount of formic acid is a good starting point.
-
-
Chromatography Conditions:
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A) for at least 10 column volumes.
-
Gradient: A typical gradient might be:
-
0-5 min: 95% A
-
5-25 min: Gradient from 95% A to 70% A
-
25-30 min: Hold at 70% A
-
30-35 min: Return to 95% A and re-equilibrate.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (ACN) under reduced pressure.
-
The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield the pure solid product.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate?
A1: Impurities typically arise from the starting materials or side reactions during synthesis. The synthesis is a two-step process: acylation of piperazine followed by guanylation.
-
Unreacted 1-(2-Furoyl)piperazine: The precursor may not have fully reacted during the guanylation step.[12] This is less polar than the product and can often be removed by recrystallization.
-
Unreacted Piperazine: If the initial acylation was incomplete, free piperazine could be carried through.[13] As a diamine, it can react with the guanylating agent, leading to other basic impurities.
-
Di-acylated Piperazine (1,4-di-(2-furoyl)piperazine): A common byproduct if excess furoyl chloride is used in the first step.[13] This is a non-polar impurity and is easily removed by washing the crude product.
-
Byproducts from the Guanylating Reagent: The choice of guanylating agent (e.g., S-methylisothiourea, cyanamide) will determine the byproducts.[14] These are often small, polar molecules that can be removed during recrystallization.
-
Degradation Products: The furan ring is susceptible to degradation under strongly acidic or basic conditions, which can lead to ring-opened byproducts.[1][2] It is crucial to maintain moderate pH and temperature during work-up and purification.
Q2: My TLC plate shows significant streaking, and I can't resolve my product spot. What should I do?
A2: Streaking on a silica TLC plate is a classic sign of a strongly basic compound interacting too strongly with the acidic silica gel. The guanidinium group is a very strong base.
-
Solution: You need to neutralize the acidic sites on the silica gel. Prepare your TLC developing solvent with a small amount of a basic additive. A mobile phase of Dichloromethane:Methanol (e.g., 9:1) with the addition of 0.5-1% triethylamine (TEA) or ammonium hydroxide will typically resolve the streaking and provide a well-defined spot for your product.
Q3: Can I use ion-exchange chromatography for purification?
A3: Yes, cation-exchange chromatography is a highly effective, albeit more complex, method for purifying guanidinium salts.[15]
-
Mechanism: The positively charged guanidinium group will bind strongly to a cation-exchange resin (e.g., a sulfonic acid-functionalized resin). Impurities that are neutral or anionic will pass through. The bound product is then eluted by increasing the ionic strength of the mobile phase (e.g., a gradient of NaCl or ammonium acetate solution). This method provides excellent separation based on charge.
Q4: How should I store the final, purified product?
A4: 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is expected to be a stable, crystalline solid. However, to ensure long-term stability:
-
Store it in a tightly sealed container to protect it from moisture.
-
Keep it at room temperature, away from direct light and heat.
-
It is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) if it will be kept for an extended period, although it is not strictly necessary for short-term storage.
Visualizing the Workflow
Impurity Profile and Origin
The following diagram illustrates the synthetic pathway and the points at which key impurities can be introduced.
Caption: Origin of impurities during synthesis.
Troubleshooting Decision Tree for Purification
This flowchart provides a logical path for selecting a purification strategy based on the state of your crude product.
Caption: Decision tree for purification strategy.
References
- Asif, M. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. Pak J Pharm Sci. 2018;31(3):895-903.
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link].
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. Available at: [Link].
-
PrepChem. Synthesis of N-(2-Furoyl)piperazine. Available at: [Link].
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link].
- Arote, R. B., et al. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. 2020;5(22):12897-12904.
- Kolykhalov, D. A., et al. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. 2024.
- Lee, S. H., et al. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. 2022;7(40):35939-35946.
- Google Patents. Method for crystallizing guanidinium salts. CN1784381A.
-
BUCHI. Why HILIC is what your polar compounds need for purification. Available at: [Link].
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link].
- Hu, W., & Haddad, P. R. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst. 2013;138(14):4049-55.
- Lolin, Y. I., et al. Determination of guanidino compounds by anion-exchange chromatography and amperometric detection.
-
SOP: CRYSTALLIZATION. Available at: [Link].
-
Chemistry LibreTexts. 24.7: Reactions of Amines. Available at: [Link].
-
Chemistry LibreTexts. 4. Crystallization. Available at: [Link].
-
Nichols, D. E. Troubleshooting. Chemistry LibreTexts. 2022. Available at: [Link].
-
Biotage. What can I use to purify polar reaction mixtures?. Available at: [Link].
-
Loba Chemie. 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. 2017. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. youtube.com [youtube.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. biotage.com [biotage.com]
- 12. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. Guanidine synthesis by guanylation [organic-chemistry.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Furoyl)piperazine Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-(2-furoyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these valuable compounds, which serve as crucial intermediates in the development of pharmaceuticals for central nervous system and cardiovascular conditions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Synthesis & Reaction Mechanism
Q1: What is the most common method for synthesizing 1-(2-furoyl)piperazine?
A: The most prevalent and industrially significant method is the direct N-acylation of piperazine with 2-furoyl chloride.[2][3] This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][4][5] The primary challenge is achieving selective mono-acylation, as the symmetric nature of piperazine can lead to the formation of the di-substituted byproduct, 1,4-di-(2-furoyl)piperazine.[3][6]
Q2: Can you explain the reaction mechanism for the acylation of piperazine with 2-furoyl chloride?
A: The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][7] The key steps are:
-
Nucleophilic Attack: The free secondary amine of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. This forms a tetrahedral intermediate.[3]
-
Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group.[3]
-
Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine or an excess of piperazine) to yield the final 1-(2-furoyl)piperazine product and a salt. The base is crucial for neutralizing the generated HCl, preventing it from protonating the starting piperazine and rendering it non-nucleophilic.[3][6]
Caption: Schotten-Baumann reaction mechanism for 1-(2-furoyl)piperazine synthesis.
Troubleshooting Common Synthesis Issues
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
2-Furoyl Chloride: This reagent is moisture-sensitive and can hydrolyze to 2-furoic acid, which will not participate in the acylation reaction.[8][9] Ensure it is freshly prepared or purchased from a reliable source and handled under anhydrous conditions.
-
Piperazine: Piperazine is hygroscopic and can exist as a hexahydrate.[2] Using the anhydrous form is preferable. If using the hydrate, account for the water content in your molar calculations.
-
-
Reaction Conditions:
-
Stoichiometry: A common issue is the formation of the di-acylated byproduct, 1,4-di-(2-furoyl)piperazine.[6] To favor mono-acylation, use an excess of piperazine (typically 2-4 equivalents).[6] This ensures that the 2-furoyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-acylated product.
-
Temperature: The reaction is typically exothermic. Running the reaction at low temperatures (e.g., 0-5 °C) during the addition of 2-furoyl chloride can help control the reaction rate and minimize side reactions.[6]
-
Addition Rate: A slow, dropwise addition of 2-furoyl chloride to the piperazine solution is crucial to maintain a localized excess of piperazine and prevent the formation of the di-acylated byproduct.[6]
-
-
Work-up and Purification:
-
Extraction: Inefficient extraction of the product from the aqueous phase can lead to significant losses. Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to keep the product in its free base form for efficient extraction into an organic solvent like dichloromethane or chloroform.[2]
-
Purification Method: The choice of purification method is critical. While distillation is possible, co-distillation with unreacted piperazine can be an issue.[2] Crystallization or column chromatography are often more effective for obtaining a pure product.
-
Q4: I am observing a significant amount of the di-acylated byproduct. How can I minimize its formation?
A: The formation of 1,4-di-(2-furoyl)piperazine is a common competitive reaction.[6] Here are key strategies to promote mono-acylation:
| Strategy | Rationale | Recommended Parameters |
| Excess Piperazine | Statistically favors the reaction of 2-furoyl chloride with an unreacted piperazine molecule.[6] | Use 2 to 4 molar equivalents of piperazine relative to 2-furoyl chloride. |
| Slow Addition of Acyl Chloride | Maintains a high local concentration of piperazine, minimizing the chance of the mono-acylated product reacting further.[6] | Add 2-furoyl chloride dropwise over 30-60 minutes. |
| Low Reaction Temperature | Reduces the overall reaction rate, allowing for better control over the selectivity of the acylation.[6] | Maintain the reaction temperature between 0 °C and 5 °C during the addition. |
| Use of a Protecting Group | For derivatives where mono-acylation is particularly challenging, consider using a mono-protected piperazine, such as N-Boc-piperazine, followed by deprotection.[10] | This adds steps to the synthesis but can provide excellent selectivity. |
digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of Starting Materials\n(2-Furoyl Chloride, Piperazine)"]; OptimizeStoichiometry [label="Optimize Stoichiometry\n(Excess Piperazine)"]; ControlConditions [label="Control Reaction Conditions\n(Temperature, Addition Rate)"]; ImproveWorkup [label="Improve Work-up & Purification\n(pH, Extraction, Crystallization)"]; Successful [label="High Yield, Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckPurity; CheckPurity -> OptimizeStoichiometry [label="If pure"]; OptimizeStoichiometry -> ControlConditions [label="If optimized"]; ControlConditions -> ImproveWorkup [label="If controlled"]; ImproveWorkup -> Successful; }
Caption: A systematic workflow for troubleshooting common synthesis issues.
Q5: My final product is difficult to purify. What are the best practices for purification?
A: Purification can be challenging due to the presence of unreacted piperazine and the di-acylated byproduct.
-
Acid-Base Extraction: A preliminary purification can be achieved by an acid-base workup. After the initial extraction of the crude product into an organic solvent, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove unreacted piperazine by converting it to its water-soluble hydrochloride salt. The desired product, being a weaker base, will largely remain in the organic phase.
-
Crystallization: 1-(2-Furoyl)piperazine is a solid at room temperature with a melting point of 67-70 °C. Crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for purification.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is a reliable method. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine can be used to elute the product. The triethylamine helps to prevent the product from streaking on the silica gel.
-
Purification via Hydrochloride Salt Formation: A particularly effective method involves dissolving the crude product in a dry, inert solvent like chloroform and bubbling dry HCl gas through the solution to a pH of 6.5-7.[2] This selectively precipitates the 1-(2-furoyl)piperazine as its hydrochloride salt, leaving unreacted piperazine and other impurities in the solution.[2] The pure hydrochloride salt can then be collected by filtration and, if necessary, converted back to the free base.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Furoyl)piperazine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve piperazine (4.0 eq.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of 2-Furoyl Chloride: Dissolve 2-furoyl chloride (1.0 eq.) in the same solvent and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by crystallization, column chromatography, or precipitation as the hydrochloride salt as described in the previous section.
Analytical Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
-
Beilstein Journal of Organic Chemistry. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]
- Google Patents. (1982). DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 1-(2-Furoyl)piperazine (CAS 40172-95-0). [Link]
-
ThinkIR. (n.d.). A study of furoyl chloride. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
ResearchGate. (n.d.). Common Reactions of Furfural to scalable processes of Residual Biomass. [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
-
Wikipedia. (n.d.). 2-Furoyl chloride. [Link]
-
National Center for Biotechnology Information. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. [Link]
-
ResearchGate. (n.d.). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives | Request PDF. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?[Link]
-
YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]
-
ACS Publications. (n.d.). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 10. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity Results with 4-(2-Furoyl)piperazine-1-carboximidamide sulfate
Welcome to the technical support center for researchers utilizing 4-(2-Furoyl)piperazine-1-carboximidamide sulfate in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for scientists and drug development professionals who may be observing unexpected results, particularly an apparent reduction in cytotoxicity, during in vitro assays. Our goal is to equip you with the knowledge and tools to diagnose and resolve potential experimental artifacts, ensuring the integrity of your data.
Introduction: Understanding the Compound and Potential for Assay Interference
4-(2-Furoyl)piperazine-1-carboximidamide is a compound characterized by a furoylpiperazine core and a carboximidamide (guanidinium-like) group. The guanidinium group, being positively charged at physiological pH, is known to interact with negatively charged biological molecules and membranes.[1] This property is a double-edged sword: while it can be central to the compound's intended biological activity, it can also be a source of interference in common cytotoxicity assays. This guide will walk you through identifying and mitigating these potential interferences.
Derivatives of piperazine have been investigated for their cytotoxic activities against various cancer cell lines.[2][3][4] However, the introduction of a guanidinium-like moiety necessitates careful consideration of its potential impact on assay readouts. Guanidinium-containing compounds have been noted for their ability to influence cellular uptake and, in some contexts, exhibit cytotoxicity.[5][6][7]
Frequently Asked Questions (FAQs)
General Questions
Q1: We are observing that 4-(2-Furoyl)piperazine-1-carboximidamide sulfate appears to be reducing cell death in our positive control-treated wells. Is this a plausible biological effect?
While not impossible, it is more likely that the compound is interfering with the assay chemistry, leading to a false-negative result. The guanidinium group can interact with assay components, or the compound itself might have properties that mask the cytotoxic effect. It is crucial to run a series of control experiments to rule out assay artifacts before concluding a genuine cytoprotective effect.
Q2: What are the primary mechanisms by which a compound like this can interfere with cytotoxicity assays?
There are several potential mechanisms of interference:
-
Direct Chemical Interference: The compound may directly react with the assay reagents. For example, it could reduce a colorimetric substrate, leading to a signal that is not proportional to the biological activity being measured.
-
Optical Interference: If the compound is colored, it can absorb light at the same wavelength as the assay's readout, leading to inaccurate absorbance measurements.
-
Enzyme Inhibition/Activation: The compound could directly inhibit or activate enzymes that are central to the assay's mechanism, such as lactate dehydrogenase (LDH) in the LDH assay.
-
Alteration of Cellular Metabolism: The compound might alter the metabolic state of the cells in a way that affects assays based on metabolic activity (like MTT), without necessarily affecting cell viability.
Troubleshooting Guide for Specific Cytotoxicity Assays
Metabolic Assays (e.g., MTT, XTT, WST-1)
These assays measure the metabolic activity of viable cells by monitoring the reduction of a tetrazolium salt to a colored formazan product.
Q3: Our MTT assay shows an unexpected increase in signal (appearing as increased viability) in the presence of our compound, even when co-administered with a known cytotoxic agent. What could be happening?
This is a common artifact. The most likely cause is that your compound is directly reducing the MTT reagent, a reaction that is independent of cellular metabolic activity.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium, but without cells.
-
Add 4-(2-Furoyl)piperazine-1-carboximidamide sulfate at the same concentrations used in your experiment.
-
Add the MTT reagent and incubate for the standard duration.
-
Add the solubilization solution and measure the absorbance.
-
If you observe an increase in absorbance in a dose-dependent manner, this confirms that your compound is directly reducing the MTT reagent.
-
-
Consider Alternative Assays: If direct reduction is confirmed, the MTT assay is not suitable for this compound. Consider switching to an assay with a different detection principle, such as an LDH assay for membrane integrity or a real-time impedance-based assay.
Potential Issues and Solutions for MTT Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Suboptimal cell density or short incubation times.[8] | Optimize cell seeding density and extend incubation with the MTT reagent (typically 3-4 hours).[8] |
| High Background Signal | Contamination (bacterial or yeast), or interference from phenol red or serum in the medium.[9] | Use phenol red-free medium during the assay and consider reducing serum concentration.[9] |
| False Positive (Apparent Viability) | Direct reduction of MTT by the compound. | Run cell-free controls as described above. |
Membrane Integrity Assays (e.g., LDH Release)
The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.
Q4: We are using a potent cytotoxic agent that should cause significant LDH release, but when we co-treat with 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, the LDH signal is lower than expected. Why?
There are two primary possibilities for this observation:
-
Inhibition of LDH Enzyme Activity: Your compound may be directly inhibiting the enzymatic activity of LDH.
-
Interference with the Colorimetric Reaction: The LDH assay is a coupled enzymatic assay. Your compound could be interfering with the diaphorase enzyme or the reduction of the tetrazolium salt used for detection.
Troubleshooting Steps:
-
Control for LDH Inhibition:
-
Prepare wells with cell-free medium.
-
Add a known amount of LDH (often included in assay kits as a positive control).
-
Add your compound at various concentrations.
-
Add the assay reagents and measure the signal.
-
A dose-dependent decrease in the signal indicates that your compound is inhibiting the LDH assay components.
-
-
Assess for High Background LDH: If you observe high LDH release in your untreated control wells, it could be due to suboptimal cell culture conditions or high endogenous LDH activity in the serum you are using.[9]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected results in cytotoxicity assays.
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if 4-(2-Furoyl)piperazine-1-carboximidamide sulfate directly reduces the MTT reagent.
Materials:
-
96-well plate
-
Complete cell culture medium (phenol red-free recommended)[9]
-
4-(2-Furoyl)piperazine-1-carboximidamide sulfate stock solution
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
In a 96-well plate, add 100 µL of cell-free complete medium to each well.
-
Create a serial dilution of your compound directly in the wells, ensuring to include a vehicle-only control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Interpretation: A dose-dependent increase in absorbance in the absence of cells indicates direct reduction of the MTT reagent by your compound.
Protocol 2: LDH Activity Inhibition Assay
Objective: To determine if 4-(2-Furoyl)piperazine-1-carboximidamide sulfate inhibits LDH enzyme activity.
Materials:
-
96-well plate
-
Cell-free complete medium
-
LDH positive control (purified LDH enzyme, often supplied with kits)
-
4-(2-Furoyl)piperazine-1-carboximidamide sulfate stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~490 nm
Procedure:
-
In a 96-well plate, add 50 µL of cell-free medium to each well.
-
Add your compound in a serial dilution to the wells. Include a vehicle-only control.
-
Add a constant amount of the LDH positive control to each well, as recommended by the kit manufacturer.
-
Prepare the LDH assay reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well.
-
Incubate for the time specified in the protocol (e.g., 30 minutes at room temperature, protected from light).
-
Add the stop solution if required by the kit.
-
Read the absorbance at 490 nm.
Interpretation: A dose-dependent decrease in absorbance compared to the vehicle control indicates that your compound inhibits the LDH assay's enzymatic reaction.
Concluding Remarks
When working with compounds containing reactive moieties like guanidinium groups, it is imperative to validate your assay system to avoid misinterpretation of data. The appearance of reduced cytotoxicity is often an artifact of assay interference. By performing the appropriate cell-free controls, you can determine if your chosen assay is compatible with 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. If interference is detected, selecting an orthogonal assay that relies on a different biological principle is the most robust path forward.
References
-
Saeed, A., et al. (2018). Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. PubMed. Retrieved from [Link]
-
Wroblewska, J., et al. (2020). Cytotoxic Activity of Piperazin-2-one-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. Retrieved from [Link]
-
Sardar, S., et al. (2021). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a-f and 2a-d. Retrieved from [Link]
-
Verma, A., et al. (2014). On Guanidinium and Cellular Uptake. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial.... Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Anyone familiar with LDH assay and MTT assay?. Retrieved from [Link]
-
Gurdal, E. E., et al. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. PubMed. Retrieved from [Link]
-
Wörle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. PubMed Central. Retrieved from [Link]
-
Van Dolah, F. M. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Bioactive Pyrrolo[2,1-f][9][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Furoyl)piperazine. Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Guide to Piperazine Derivatives: Evaluating the Potential of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate
This guide provides a comprehensive comparison of the novel compound 4-(2-Furoyl)piperazine-1-carboximidamide sulfate against a range of established piperazine derivatives. As public data on this specific sulfate salt is limited, this analysis deconstructs its core components—the 1-(2-furoyl)piperazine moiety and the carboximidamide (guanidine) group—to project a potential pharmacological profile. This projection is then benchmarked against well-characterized piperazine-based drugs across various therapeutic classes, supported by established experimental data and protocols for empirical validation.
Introduction: The Piperazine Scaffold as a Cornerstone of Modern Pharmacology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural simplicity, conformational flexibility, and ability to be substituted at two distinct positions allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.[2] This versatility has led to the development of a vast array of clinically successful drugs targeting a wide spectrum of diseases, including psychiatric disorders, cancer, infections, and parasitic diseases.[1][3][4] Many piperazine derivatives exert their effects by interacting with monoamine neurochemical pathways, either through direct receptor binding or by modulating reuptake mechanisms.[2][4]
This guide focuses on a novel derivative, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. We will dissect its structure to hypothesize its mechanism of action and compare its potential therapeutic profile with that of benchmark piperazine drugs such as the antipsychotic Aripiprazole, the anticancer agent Imatinib, and the classic anthelmintic Piperazine Citrate.
Deconstructing the Lead Compound: 4-(2-Furoyl)piperazine-1-carboximidamide
To understand the potential of our lead compound, we must analyze its constituent parts. The structure combines a furoyl-substituted piperazine with a terminal guanidine group, suggesting a multi-target engagement profile.
-
The 1-(2-Furoyl)piperazine Core : This moiety is a known synthetic intermediate used in the development of various pharmacologically active agents.[][6] For instance, it is a precursor in the synthesis of potent α1-adrenoceptor antagonists.[] Derivatives of 1-(2-furoyl)piperazine have also been investigated for their antibacterial and tyrosinase-inhibiting activities, the latter being relevant for treating hyperpigmentation disorders.[7][8] The furoyl group itself can participate in hydrogen bonding and π-stacking interactions within biological targets.
-
The Carboximidamide (Guanidine) Group : The guanidinium cation, the protonated form of the carboximidamide group, is strongly basic and capable of forming multiple hydrogen bonds. This functional group is a common pharmacophore in drugs that target transporters, ion channels, and receptors that recognize arginine, such as nitric oxide synthases and certain G-protein coupled receptors (GPCRs). Its positive charge at physiological pH can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
Based on this structural analysis, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate is hypothesized to possess a unique pharmacological profile, potentially acting as a modulator of monoaminergic GPCRs (like adrenoceptors or serotonin receptors) while possibly retaining antibacterial or enzyme-inhibiting properties.
Comparative Analysis with Benchmark Piperazine Derivatives
The true potential of a novel compound is best understood in the context of established alternatives. The following table and discussion compare our lead compound's hypothetical profile with that of key piperazine drugs.
| Compound | Therapeutic Class | Primary Mechanism of Action | Key Structural Feature | Potential Comparison Point with Lead Compound |
| Aripiprazole | Atypical Antipsychotic | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptors.[1] | Arylpiperazine linked to a dichlorophenyl group. | Potential for shared activity at serotonin or dopamine receptors due to the arylpiperazine-like core. |
| Imatinib | Anticancer (Kinase Inhibitor) | Inhibits the Bcr-Abl tyrosine kinase, c-Kit, and PDGF-R.[1] | N-methylpiperazine linked to a pyrimidinyl-aminophenyl group. | The lead compound's furoyl group could also engage in kinase hinge-binding interactions.[9] |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Inhibits DNA gyrase and topoisomerase IV in bacteria.[1] | Piperazine ring at the C-7 position of the quinolone core. | The lead compound may exhibit antibacterial activity, as seen in other furoyl-piperazine derivatives.[8] |
| Piperazine Citrate | Anthelmintic | Acts as a GABA receptor agonist in nematodes, causing flaccid paralysis.[1] | Unsubstituted piperazine salt. | The lead compound is unlikely to share this mechanism, which relies on the specific interaction of the simple piperazine with invertebrate GABA receptors. |
| Vortioxetine | Antidepressant | Serotonin reuptake inhibitor and modulator of multiple serotonin receptors.[2][4] | Arylpiperazine with a distinct side chain. | Potential for overlapping antidepressant or anxiolytic activity via serotonin pathway modulation.[2] |
Visualizing Key Concepts: Synthesis and Action
Diagrams are essential for clarifying complex chemical and biological processes. Below are visualizations relevant to the synthesis and potential mechanism of piperazine derivatives.
Figure 1: Common synthetic routes for mono-N-substitution of piperazine.[1]
Figure 2: Hypothesized GPCR signaling pathway for a neuroactive piperazine derivative.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized profile of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a series of standardized in vitro assays are required. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol 1: In Vitro Receptor Binding Assay (Competition Assay)
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Rationale: This assay is the gold standard for quantifying ligand-receptor interactions (determining the Ki value) and is crucial for identifying primary targets and potential off-target effects. The use of a competition format is cost-effective and applicable to a wide range of receptors without needing functional readouts.
Methodology:
-
Preparation of Membranes: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., human dopamine D2 receptor). Quantify total protein concentration using a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), typically at or below its Kd value.
-
Increasing concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) or a known competitor (e.g., unlabeled Haloperidol) for the standard curve.
-
For total binding, add vehicle instead of competitor. For non-specific binding (NSB), add a high concentration of a non-radiolabeled competitor.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for the in vitro competitive receptor binding assay.
Protocol 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Rationale: The MIC value is a critical quantitative measure of a compound's antibacterial potency. The broth microdilution method described here is a standardized, high-throughput technique used to compare the efficacy of novel compounds against established antibiotics.
Methodology:
-
Bacterial Culture: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) overnight to reach the logarithmic growth phase.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using MHB. Also include a positive control (e.g., Ciprofloxacin) and a negative control (broth only, for sterility) and a growth control (broth + bacteria, no compound).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. An optional step is to add a viability indicator like resazurin to aid in visualization.
-
Data Interpretation: Compare the MIC value of the test compound to that of the positive control antibiotic. A lower MIC value indicates higher potency.
Conclusion and Future Directions
The structural analysis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate suggests a promising, multi-faceted pharmacological profile. Its combination of a furoyl-piperazine core and a terminal guanidine group positions it as a potential modulator of monoaminergic systems, with possible applications in CNS disorders, while also holding potential for enzyme inhibition or antimicrobial activity.
Direct comparison with established drugs like Aripiprazole, Imatinib, and Ciprofloxacin highlights distinct areas of potential therapeutic overlap and differentiation. The ultimate validation of this compound's utility requires rigorous empirical testing using the standardized protocols outlined in this guide. Future studies should focus on comprehensive receptor profiling, kinase screening, antimicrobial susceptibility testing, and subsequent in vivo models to fully elucidate its therapeutic potential and safety profile.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]
-
Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents. (2018). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Quipazine. (n.d.). Wikipedia. [Link]
-
1-(2-Furoyl)piperazine | Drug Information, Uses, Side Effects. (n.d.). PharmaCompass.com. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. [Link]
-
Piperazine derivatives as dangerous abused compounds. (2020). Acta Pharmaceutica. [Link]
-
Piperazine derivatives as dangerous abused compounds. (2019). ResearchGate. [Link]
-
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2022). Scientific Reports. [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2021). ACS Chemical Neuroscience. [Link]
-
Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. (n.d.). Bentham Science. [Link]
-
(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of N-(2-Furoyl)piperazine. (n.d.). PrepChem.com. [Link]
-
(PDF) Synthesis and Cytotoxicity Studies on Novel Piperazinylacetamides. (2021). ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]
-
Piperazine derivatives for therapeutic use: A patent review (2010-present). (2021). ResearchGate. [Link]
-
Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. biosynth.com [biosynth.com]
- 8. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Analysis of 1-(2-Furoyl)piperazine Analogs
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with precisely tuned pharmacological profiles is paramount. The 1-(2-furoyl)piperazine scaffold has emerged as a cornerstone in medicinal chemistry, serving as a versatile template for the development of a multitude of centrally active agents. Its inherent structural features—a hydrogen bond-accepting furoyl moiety and a readily modifiable piperazine ring—offer a fertile ground for synthetic exploration and the fine-tuning of biological activity.
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the structure-activity relationships (SAR) governing the interaction of 1-(2-furoyl)piperazine analogs with key neurological targets. We will move beyond a mere cataloging of compounds to a critical analysis of how structural modifications influence receptor affinity and functional outcomes, supported by experimental data and detailed protocols to empower your own investigations.
The 1-(2-Furoyl)piperazine Core: A Privileged Scaffold in Neuropharmacology
The 1-(2-furoyl)piperazine moiety is a recurring motif in compounds targeting the central nervous system (CNS). Its prevalence is not coincidental; the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability.[1] The furoyl group, an aromatic five-membered ring containing an oxygen atom, can engage in various non-covalent interactions within receptor binding pockets.
The true synthetic versatility of this scaffold lies in the secondary amine of the piperazine ring, which provides a convenient handle for the introduction of a wide array of substituents. This chemical tractability has been exploited to generate extensive libraries of analogs with diverse pharmacological profiles, targeting receptors crucial for neurotransmission, such as serotonin (5-HT) and dopamine (D) receptors.[2]
Comparative Analysis of 1-(2-Furoyl)piperazine-Derived Analogs
Class I: Arylpiperazine Derivatives
A common strategy involves the connection of an aryl group to the N4-position of the piperazine ring, often via an alkyl linker. These long-chain arylpiperazines have been extensively explored for their interactions with serotonergic and dopaminergic receptors.[3]
Class II: Quinolinylpiperazine Analogs
The incorporation of a quinoline moiety represents another avenue of exploration. These analogs have shown affinity for 5-HT1A receptors and have been investigated for their effects on serotonin and dopamine release.[4]
Class III: Coumarin-Containing Arylpiperazines
Hybrids of arylpiperazines and coumarin fragments have been synthesized and evaluated for their potential as atypical antipsychotics, demonstrating high affinity for α1-adrenergic, D2, and 5-HT2A receptors.[3]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of representative analogs from different classes, showcasing the impact of N-substitution on the 1-(2-furoyl)piperazine scaffold. It is important to note that these compounds are from different studies and were not tested under identical conditions, but the data provides a valuable qualitative comparison.
| Analog Class & Representative Compound | N4-Substituent | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) |
| Arylpiperazine-Coumarin Hybrid (Compound 6) | 4-(Coumarin-7-yloxy)butyl | - | 173.78 | 11.75 |
| Quinolinylpiperazine (MM5) | 4-(Quinolin-2-yl)butyl | High Affinity (qualitative) | - | No significant activity |
| Arylpiperazine-Benzotriazinone (Analog 2a) | 3-(1,2,3-Benzotriazin-4-on-3-yl)propyl | 0.8 | 63.0 | 794.0 |
Note: Data is compiled from multiple sources and should be interpreted as a qualitative guide to the influence of different substituent classes.[3][4][5]
Elucidating Structure-Activity Relationships
The data, though from disparate studies, allows for the deduction of several key SAR principles:
-
Influence of the N4-Substituent : The nature of the substituent at the N4 position of the piperazine ring is a primary determinant of receptor selectivity and affinity. Bulky, aromatic substituents, often connected by a flexible alkyl chain, are common features in potent ligands for 5-HT and D2 receptors.[3]
-
Role of the Furoyl Moiety : While the N4-substituent often dictates the primary pharmacology, the 1-(2-furoyl) group plays a crucial role in anchoring the molecule within the binding pocket and contributes to the overall affinity.
-
Multi-Target Profiles : Many analogs exhibit a multi-target binding profile, a characteristic that is increasingly being recognized as potentially beneficial for the treatment of complex neuropsychiatric disorders.[6]
Experimental Protocols for Analog Characterization
To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro assays are provided.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol) as the radioligand.
-
WAY-100635 as the non-specific binding determinant.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test compounds (analogs of 1-(2-furoyl)piperazine).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest the HEK-293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL.
-
Binding Reaction: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM), 50 µL of test compound at various concentrations, and 100 µL of the membrane preparation. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of WAY-100635 (final concentration 10 µM).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for 5-HT1A Receptor Agonism/Antagonism
Objective: To determine the functional activity of test compounds at the 5-HT1A receptor by measuring their effect on cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Forskolin.
-
8-OH-DPAT (a known 5-HT1A agonist).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
Procedure:
-
Cell Culture: Plate the CHO-K1-h5-HT1A cells in a 96-well plate and grow to confluency.
-
Agonist Mode: To determine agonist activity, incubate the cells with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor for 30 minutes at 37°C.
-
Antagonist Mode: To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound for 30 minutes, followed by the addition of a fixed concentration of 8-OH-DPAT (typically at its EC₈₀).
-
cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC₅₀ and Emax values. For antagonists, plot the inhibition of the agonist-induced response against the compound concentration to determine the IC₅₀ value.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for conceptualizing complex biological and experimental systems.
Caption: A simplified diagram of the 5-HT1A receptor signaling pathway.
Caption: A generalized workflow for a radioligand binding assay.
Conclusion and Future Directions
Future research in this area would greatly benefit from a systematic study of a focused library of N-substituted 1-(2-furoyl)piperazine analogs to provide a clearer, quantitative picture of their SAR. Such studies would undoubtedly accelerate the development of the next generation of therapeutics for a range of neurological and psychiatric disorders.
References
-
Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211. [Link]
-
Kuleya, C. (2015). The synthesis, analysis and characterisation of piperazine based drugs.
-
Lezama-García, K., et al. (2013). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry, 21(15), 4549-4558. [Link]
-
González-Gómez, J. C., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178. [Link]
-
Baumann, M. H., et al. (2005). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1053, 214-227. [Link]
-
Chilmonczyk, Z., et al. (2009). Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 17(5), 1957-1965. [Link]
-
Simmler, L. D., et al. (2013). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 85(12), 1833-1841. [Link]
-
Laggner, C., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]
-
de Oliveira, M. A., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5174. [Link]
-
Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(13), 2427-2441. [Link]
-
Ostrowska, K., et al. (2017). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 25(1), 255-266. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-583. [Link]
-
Nakagami, Y., et al. (2003). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Journal of Pharmacological Sciences, 93(3), 336-347. [Link]
-
Sławiński, J., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828. [Link]
-
Glavaš, M., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(19), 6778. [Link]
-
Stankiewicz, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 27(3), 984. [Link]
-
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 686-707. [Link]
Sources
- 1. Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DD153371A1 - PROCESS FOR PREPARING PURE 1- (2-FUROYL) PIPERAZINE HYDROCHLORIDE - Google Patents [patents.google.com]
- 5. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vivo Efficacy Validation of Novel Cardioprotective Agents: A Comparative Analysis of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate
This guide provides a comprehensive framework for the in vivo validation of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a novel investigational compound with putative cardioprotective properties. We will explore its hypothesized mechanism of action as a Sodium-Hydrogen Exchanger (NHE) inhibitor and detail a rigorous comparative study against the established NHE inhibitor, Cariporide. This document is intended for researchers, scientists, and drug development professionals actively engaged in cardiovascular research.
Introduction: The Critical Role of the Sodium-Hydrogen Exchanger in Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. A key player in the pathophysiology of I/R injury is the Na+/H+ exchanger isoform 1 (NHE1), a ubiquitously expressed membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.
During ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE1.[1] Upon reperfusion, the sudden washout of extracellular protons creates a steep gradient that drives excessive NHE1 activity. This leads to a rapid influx of Na+, causing intracellular Na+ overload. The elevated intracellular Na+ reverses the direction of the Na+/Ca2+ exchanger (NCX), leading to a massive influx of Ca2+ and subsequent cellular injury, including hypercontracture, mitochondrial dysfunction, and apoptosis.[1]
Therefore, inhibition of NHE1 at the time of reperfusion is a promising therapeutic strategy to mitigate I/R injury. Several compounds, such as Cariporide and Eniporide, have shown cardioprotective effects in preclinical studies by targeting NHE1.[2][3]
The chemical structure of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, particularly the carboximidamide group, bears resemblance to the guanidinium group present in known NHE inhibitors. This structural similarity forms the basis of our hypothesis that it may act as a novel NHE1 inhibitor. This guide outlines the necessary in vivo experiments to validate this hypothesis and compare its efficacy to a known standard.
Experimental Design: A Head-to-Head Comparison in a Rodent Model of Myocardial I/R Injury
To objectively assess the in vivo efficacy of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a well-established rodent model of myocardial ischemia-reperfusion is proposed.[4][5] This model allows for the precise control of ischemic duration and reperfusion, enabling a reproducible assessment of cardioprotection.
Experimental Workflow
Sources
- 1. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain | PLOS One [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Furoyl)piperazine-1-carboximidamide sulfate
This document provides essential safety and handling protocols for 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, a novel research compound. Given the absence of specific safety data for this molecule, this guide is synthesized from a comprehensive analysis of its structural components: a furoyl group, a piperazine ring, and a carboximidamide (guanidine-like) functional group. The recommendations herein are grounded in established principles of laboratory safety and information from authoritative sources to ensure the well-being of researchers and the integrity of experimental work.
Immediate Safety Briefing: Hazard Assessment
A thorough understanding of the potential hazards is paramount before handling this compound. The hazard profile is extrapolated from its constituent moieties:
-
Piperazine Core: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1] They can also act as sensitizers, potentially leading to allergic reactions upon inhalation or skin contact.[1] There are also concerns regarding reproductive toxicity associated with some piperazine compounds.[1]
-
Guanidine-like Group (Carboximidamide): The carboximidamide group is structurally similar to guanidine. Guanidine hydrochloride is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[2]
-
Furoyl Moiety: While the furoyl group itself is less aggressive, related compounds like 1-(2-Furoyl)piperazine are classified as irritants to the skin, eyes, and respiratory system.
Therefore, 4-(2-Furoyl)piperazine-1-carboximidamide sulfate should be treated as a hazardous substance with the potential to cause skin and eye irritation or burns, respiratory tract irritation, and possible sensitization. All handling procedures must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical for mitigating the risks associated with handling 4-(2-Furoyl)piperazine-1-carboximidamide sulfate. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles. | Powder-free nitrile gloves (double-gloving recommended). | Full-length lab coat with tight-fitting cuffs. | N95-rated respirator or higher, especially if not handled in a fume hood. |
| Preparing Solutions | Chemical splash goggles and a face shield. | Chemical-resistant nitrile or neoprene gloves. | Chemical-resistant apron over a full-length lab coat. | Work within a certified chemical fume hood. |
| Transferring Solutions | Chemical splash goggles. | Chemical-resistant nitrile or neoprene gloves. | Full-length lab coat. | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant coveralls or "bunny suit".[3] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[4] |
Operational Plans: Step-by-Step Guidance
Adherence to a strict, step-by-step protocol is essential for safe handling.
Handling the Solid Compound
-
Preparation: Before handling the solid, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Lay down absorbent bench paper to contain any minor spills.
-
Donning PPE: Put on a lab coat, double gloves, and safety glasses. If not using a fume hood, an N95 respirator is mandatory.
-
Weighing: Use a dedicated weighing vessel. Avoid creating dust by handling the compound gently.
-
Post-Handling: After weighing, securely cap the stock container. Wipe down the spatula and weighing vessel with a damp cloth before removing them from the controlled workspace. Dispose of the cloth as chemical waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Wash hands thoroughly with soap and water.
Preparing and Transferring Solutions
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolution: Always add the solid compound to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Transfer: Use a pipette or a glass funnel for transferring solutions to prevent splashing. Keep containers closed when not in use.[5]
Emergency and Disposal Plans
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Major Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up a large spill.
Waste Disposal
-
Segregation: All waste contaminated with 4-(2-Furoyl)piperazine-1-carboximidamide sulfate, including gloves, bench paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.[7] Do not mix this waste with other waste streams unless compatibility is confirmed.[8]
-
Container Management: Keep waste containers securely sealed when not in use and store them in a designated satellite accumulation area.[5][8]
-
Empty Containers: Empty containers of the compound should be triple-rinsed with a suitable solvent.[9] The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste after defacing the label.[9]
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of 4-(2-Furoyl)piperazine-1-carboximidamide sulfate.
Caption: Workflow for Safe Handling of the Compound.
Caption: Emergency Spill and Waste Disposal Workflow.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]
-
BioSpectra, Inc. (2021). Guanidine Hydrochloride 6M Solution Safety Data Sheet. Retrieved from [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
Sources
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
